
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-4-methyldecan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-4-methyldecan-3-one is a fluorinated ketone with a unique structure characterized by multiple fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-4-methyldecan-3-one typically involves the fluorination of a precursor compound. One common method is the direct fluorination of 4-methyldecan-3-one using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the highly reactive fluorinating agents safely. The use of specialized equipment to manage the exothermic nature of the fluorination process is crucial for large-scale production.
化学反应分析
Types of Reactions
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-4-methyldecan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-4-methyldecan-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential as a diagnostic agent in medical imaging techniques.
Industry: Utilized in the production of specialty polymers and coatings due to its hydrophobic and oleophobic properties.
作用机制
The mechanism of action of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-4-methyldecan-3-one involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This interaction can influence pathways involved in cell signaling, enzyme activity, and membrane permeability.
相似化合物的比较
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate: Another fluorinated compound used in the synthesis of specialty polymers.
Perfluorooctanoic acid (PFOA): A well-known fluorinated compound with applications in industrial processes.
Uniqueness
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-4-methyldecan-3-one is unique due to its specific arrangement of fluorine atoms and its ketone functional group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
属性
CAS 编号 |
56778-56-4 |
|---|---|
分子式 |
C11H9F13O |
分子量 |
404.17 g/mol |
IUPAC 名称 |
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-4-methyldecan-3-one |
InChI |
InChI=1S/C11H9F13O/c1-3-5(25)4(2)6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h4H,3H2,1-2H3 |
InChI 键 |
KQWISRNLGYHBRR-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C(C)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


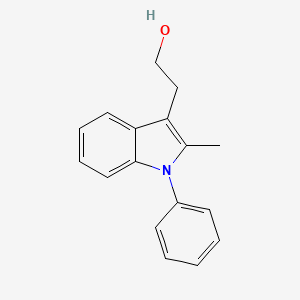
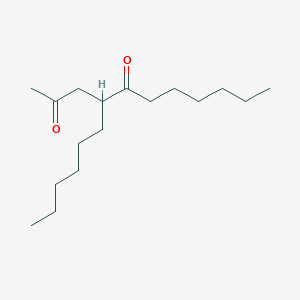
![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)

![Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B14641950.png)
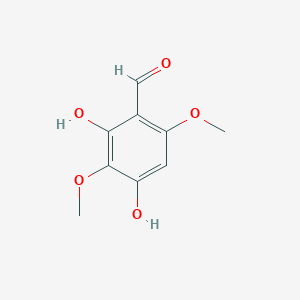
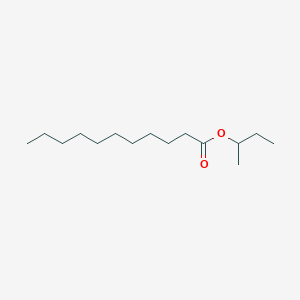
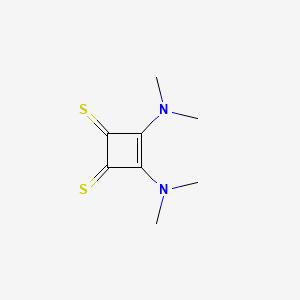
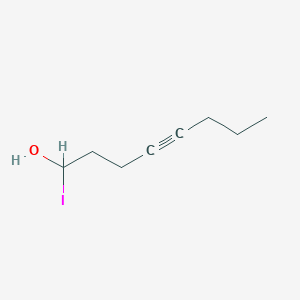
![7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B14641971.png)

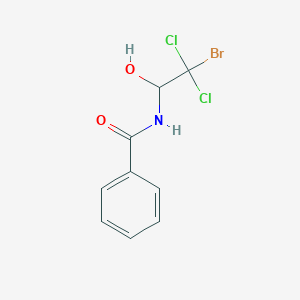
![3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline](/img/structure/B14641988.png)

